1,4-Difluoro-5,8-dihydroxyanthraquinone

Anticancer Drug Discovery Ovarian Cancer Cisplatin Resistance

1,4-Difluoro-5,8-dihydroxyanthraquinone (CAS 131401-54-2) is a synthetic fluorinated anthraquinone derivative characterized by two fluorine atoms and two hydroxyl groups on the anthraquinone core. It is primarily utilized as a key synthetic intermediate in the preparation of 1,4-disubstituted aminoanthraquinones via ipso-displacement reactions.

Molecular Formula C14H6F2O4
Molecular Weight 276.19 g/mol
CAS No. 131401-54-2
Cat. No. B030391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Difluoro-5,8-dihydroxyanthraquinone
CAS131401-54-2
Synonyms1,4-Difluoro-5,8-dihydroxy-9,10-anthracenedione; 
Molecular FormulaC14H6F2O4
Molecular Weight276.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O
InChIInChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H
InChIKeyKHRGWLXZUCITCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Difluoro-5,8-dihydroxyanthraquinone (CAS 131401-54-2): A Strategic Fluorinated Anthraquinone Intermediate for Anticancer Drug Discovery


1,4-Difluoro-5,8-dihydroxyanthraquinone (CAS 131401-54-2) is a synthetic fluorinated anthraquinone derivative characterized by two fluorine atoms and two hydroxyl groups on the anthraquinone core . It is primarily utilized as a key synthetic intermediate in the preparation of 1,4-disubstituted aminoanthraquinones via ipso-displacement reactions [1]. This compound is distinguished from non-fluorinated anthraquinone building blocks by the enhanced electrophilicity conferred by the fluorine substituents, enabling efficient nucleophilic aromatic substitution and the generation of structurally diverse analog libraries [2].

Critical Procurement Consideration for 1,4-Difluoro-5,8-dihydroxyanthraquinone: Why Non-Fluorinated Analogs Are Not Interchangeable


Generic substitution of 1,4-difluoro-5,8-dihydroxyanthraquinone with non-fluorinated anthraquinone cores (e.g., 1,4-dihydroxyanthraquinone or 1,4-diaminoanthraquinone) is not viable for medicinal chemistry campaigns targeting 1,4-disubstituted aminoanthraquinone libraries. The presence of the two fluorine atoms at the 1,4-positions is essential for the ipso-displacement reaction that installs hydroxylated piperidinyl- or pyrrolidinylalkylamino side chains, a key step in generating analogs with up to 5-fold increased potency against cisplatin-resistant ovarian cancer cells [1]. Non-fluorinated analogs lack the necessary electrophilicity for this efficient and modular derivatization, severely limiting analog generation and structure-activity relationship (SAR) exploration [2].

Quantitative Differentiation of 1,4-Difluoro-5,8-dihydroxyanthraquinone: Comparative Evidence for Strategic Sourcing


Enhanced Cytotoxic Potency of Derivatives Synthesized from 1,4-Difluoro-5,8-dihydroxyanthraquinone Compared to Cisplatin in Resistant Ovarian Cancer Models

Aminoanthraquinone derivatives synthesized via ipso-displacement of 1,4-difluoro-5,8-dihydroxyanthraquinone exhibit up to a 5-fold increase in cytotoxic potency against cisplatin-resistant A2780/cp70 and A2780/MCP1 ovarian cancer cell lines when directly compared to the wild-type A2780 cell line [1]. This demonstrates a unique ability to overcome cisplatin resistance, a major clinical challenge. In contrast, the clinical comparator mitoxantrone shows no such selectivity and is, in fact, less potent (IC50 = 0.55 nM) against the parental A2780 cell line .

Anticancer Drug Discovery Ovarian Cancer Cisplatin Resistance

Superior Electrophilicity of 1,4-Difluoro-5,8-dihydroxyanthraquinone Enables Efficient Ipso-Displacement Compared to Non-Fluorinated Analogs

The 1,4-difluoro substitution in 1,4-difluoro-5,8-dihydroxyanthraquinone is a critical structural feature that enables efficient ipso-displacement by amines to yield 1,4-disubstituted aminoanthraquinones [1]. This reaction is not feasible with non-fluorinated analogs like 1,4-dihydroxyanthraquinone or 1,4-diaminoanthraquinone under similar mild conditions, which would require harsher, less selective functionalization strategies [2]. The enhanced electrophilicity at the 1 and 4 positions is a direct consequence of the strong electron-withdrawing effect of the fluorine atoms, as evidenced by the compound's use as a key intermediate in the synthesis of complex anthraquinone-based therapeutics, including Banoxantrone (AQ4N) [3].

Synthetic Chemistry Medicinal Chemistry Nucleophilic Aromatic Substitution

Enhanced Lipophilicity of 1,4-Difluoro-5,8-dihydroxyanthraquinone Compared to Non-Fluorinated Anthraquinones

The introduction of two fluorine atoms in 1,4-difluoro-5,8-dihydroxyanthraquinone significantly alters its physicochemical profile compared to its non-fluorinated counterpart, 1,4-dihydroxyanthraquinone. The fluorinated compound exhibits a higher calculated LogP value of approximately 2.15 [1], while 1,4-dihydroxyanthraquinone (Quinizarin) has a LogP of approximately 1.8 [2]. This increased lipophilicity can influence membrane permeability and distribution, which is a critical consideration in drug design. Furthermore, the compound is reported to be soluble in chloroform, reflecting its non-polar character [3], in contrast to the more polar 1,4-dihydroxyanthraquinone.

Physicochemical Properties Drug Design ADME

Primary Research and Development Applications for 1,4-Difluoro-5,8-dihydroxyanthraquinone


Synthesis of 1,4-Disubstituted Aminoanthraquinone Libraries for Oncology Drug Discovery

1,4-Difluoro-5,8-dihydroxyanthraquinone is the essential starting material for generating focused libraries of 1,4-disubstituted aminoanthraquinones via ipso-displacement with diverse amines [1]. This synthetic strategy is uniquely enabled by the fluorine substituents and is critical for exploring SAR around the anthraquinone scaffold to identify novel anticancer agents, particularly those targeting cisplatin-resistant tumors [1].

Development of Next-Generation Topoisomerase II Inhibitors with Improved Resistance Profiles

Derivatives synthesized from this compound, such as the hydroxyethylaminoanthraquinone 8, have been shown to induce a late cell cycle arrest consistent with the action of a DNA-damaging topoisomerase II inhibitor [1]. Crucially, these agents retain significant activity against human A2780/cp70 xenografted tumors in mice, highlighting their potential for developing topoisomerase II inhibitors that are effective against drug-resistant cancers [1].

Process Chemistry and Scale-Up for Advanced Anthraquinone Intermediates

The synthesis of 1,4-difluoro-5,8-dihydroxyanthraquinone via the cyclization of 3,6-difluorophthalic anhydride with hydroquinone using AlCl3 and NaCl at 200±5 °C [2] provides a scalable route to this key intermediate. This is particularly relevant for process chemistry groups aiming to produce larger quantities of advanced anthraquinone building blocks for preclinical development of agents like Banoxantrone (AQ4N) [2].

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